![molecular formula C10H11N3 B2451506 4-methyl-1-phenyl-1H-pyrazol-3-amine CAS No. 66000-37-1](/img/structure/B2451506.png)
4-methyl-1-phenyl-1H-pyrazol-3-amine
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Overview
Description
“4-methyl-1-phenyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 66000-37-1 . It has a molecular weight of 173.22 and is a powder at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11N3/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 127-129 degrees Celsius .Scientific Research Applications
Synthesis and Catalysis
- 4-methyl-1-phenyl-1H-pyrazol-3-amine serves as a key intermediate in the synthesis of complex organic compounds. For example, it is used in the synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones, which can be achieved through various methods like sulfamic-acid-catalyzed synthesis under solvent-free conditions (Wu, Ma, Yan, & Yang, 2010) or using diammonium hydrogen phosphate as a catalyst in water (Wu, Dong, Yang, & Yan, 2010).
Spectral Analysis and Nonlinear Optical Studies
- The compound has been used in the study of molecular structures and spectral analysis. For instance, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a derivative, was analyzed using X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies. This derivative showed considerable nonlinear optical properties (Tamer et al., 2016).
Organic Chemistry and Green Synthesis
- In organic chemistry, the compound plays a role in the development of environmentally friendly synthesis processes. A study reported the use of PEG1000-based dicationic acidic ionic liquid as a catalyst for the synthesis of related compounds, highlighting the advantages of high yields and easy recovery of the catalyst (Ren, Jin, Yan, & Zhang, 2015).
Crystallography and Hydrogen Bond Analysis
- The compound is also studied in crystallography to understand molecular interactions. Research on isomeric reaction products of a related compound revealed complex hydrogen-bonded molecular structures, providing insights into intramolecular and intermolecular interactions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Synthesis of Biologically Active Compounds
- This compound is used in synthesizing various biologically active compounds. It serves as an important intermediate in the creation of derivatives that have potential applications in cancer therapy and other medical fields (Liu, Xu, & Xiong, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit diverse biological activities and are known to be cytotoxic to several human cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to affect a wide variety of biological activities .
Result of Action
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of pyrazole derivatives .
properties
IUPAC Name |
4-methyl-1-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJMGEGMWDCHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66000-37-1 |
Source
|
Record name | 4-methyl-1-phenyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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